Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-
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Overview
Description
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is a complex organosilicon compound characterized by the presence of a silane group bonded to a phenyl and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- typically involves the reaction of trimethylsilyl chloride with a phenyl-substituted sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of biological systems where silicon-containing compounds play a role.
Industry: Used in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenylsulfonyl group can participate in electron-withdrawing or donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyltrimethylsilane
- 1-Phenyl-2-trimethylsilylacetylene
Uniqueness
Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]- is unique due to the presence of both phenyl and phenylsulfonyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler silane compounds.
Properties
CAS No. |
89333-88-0 |
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Molecular Formula |
C17H22O2SSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-1-phenylethyl]-trimethylsilane |
InChI |
InChI=1S/C17H22O2SSi/c1-21(2,3)17(15-10-6-4-7-11-15)14-20(18,19)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI Key |
FJPZZGIAWUWDKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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